molecular formula C20H17Cl2N3OS B2567985 N-(3,4-dichlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine CAS No. 1226430-88-1

N-(3,4-dichlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B2567985
CAS No.: 1226430-88-1
M. Wt: 418.34
InChI Key: BWPDIOKLGGLNQE-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives

Mechanism of Action

Target of Action

The primary targets of the compound (4-((3,4-Dichlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone are Epidermal Growth Factor Receptors (EGFR) and Histone Deacetylases (HDAC) . EGFR is a type of protein found on the surface of cells and it plays a crucial role in cell growth and division. HDAC, on the other hand, is involved in regulating gene expression.

Mode of Action

(4-((3,4-Dichlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone interacts with its targets by inhibiting their activity. It has been shown to inhibit EGFR, thereby reducing the level of EGFR expressed and downregulating the EGFR-induced phosphorylation of AKT and ERK . Furthermore, it also acts as an HDAC inhibitor, leading to increased levels of acetylation in histones H3 and H4 .

Biochemical Pathways

The compound affects the EGFR signaling pathway and the histone acetylation process. By inhibiting EGFR, it suppresses the EGF-induced pathways, which are crucial for cell growth and proliferation . By inhibiting HDAC, it alters the acetylation status of histones, thereby influencing gene expression .

Result of Action

The molecular and cellular effects of (4-((3,4-Dichlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone’s action include the suppression of EGFR expression and phosphorylation of the EGF-induced pathways . Additionally, it leads to increased levels of acetylation in histones H3 and H4 . These changes can inhibit the growth of certain cancer cells, such as non-small cell lung cancer (NSCLC) cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the 3,4-dichlorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Attachment of the thiomorpholine-4-carbonyl group: This can be done through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions might target the carbonyl group.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dichlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound might be investigated for its interactions with various enzymes and receptors, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, quinoline derivatives are often explored for their antimicrobial, antiviral, and anticancer properties. This compound could be part of research aimed at developing new therapeutic agents.

Industry

Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug.

    Quinoline: The parent compound of many derivatives with diverse biological activities.

    Thiourea derivatives: Known for their antimicrobial properties.

Uniqueness

N-(3,4-dichlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is unique due to its specific substitution pattern, which might confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

[4-(3,4-dichloroanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3OS/c21-15-6-5-13(11-16(15)22)23-18-12-19(20(26)25-7-9-27-10-8-25)24-17-4-2-1-3-14(17)18/h1-6,11-12H,7-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPDIOKLGGLNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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